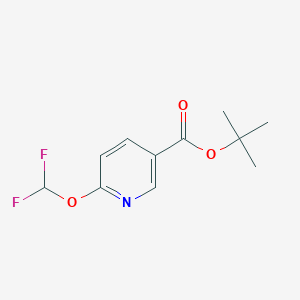
tert-Butyl 6-(difluoromethoxy)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-(difluoromethoxy)nicotinate: is a chemical compound with the molecular formula C11H13F2NO3 and a molecular weight of 245.22 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a difluoromethoxy group, and the carboxyl group is esterified with a tert-butyl group . This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of tert-Butyl 6-(difluoromethoxy)nicotinate involves several steps:
Starting Materials: The synthesis typically begins with nicotinic acid as the starting material.
Esterification: The carboxyl group of nicotinic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl nicotinate.
Substitution Reaction: The hydrogen atom at the 6-position of the pyridine ring is substituted with a difluoromethoxy group using a suitable fluorinating agent under controlled conditions.
Analyse Des Réactions Chimiques
tert-Butyl 6-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid .
Applications De Recherche Scientifique
tert-Butyl 6-(difluoromethoxy)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
tert-Butyl 6-(difluoromethoxy)nicotinate can be compared with other similar compounds, such as:
tert-Butyl nicotinate: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
6-(Difluoromethoxy)nicotinic acid: Lacks the ester group, making it more polar and less lipophilic.
tert-Butyl 6-methoxynicotinate: Contains a methoxy group instead of a difluoromethoxy group, resulting in different chemical and biological properties.
The presence of the difluoromethoxy group in this compound makes it unique, as it can participate in specific interactions and reactions that other similar compounds cannot.
Propriétés
Formule moléculaire |
C11H13F2NO3 |
|---|---|
Poids moléculaire |
245.22 g/mol |
Nom IUPAC |
tert-butyl 6-(difluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13F2NO3/c1-11(2,3)17-9(15)7-4-5-8(14-6-7)16-10(12)13/h4-6,10H,1-3H3 |
Clé InChI |
YRPCDYFUBUDGNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CN=C(C=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)
![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)
![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/no-structure.png)
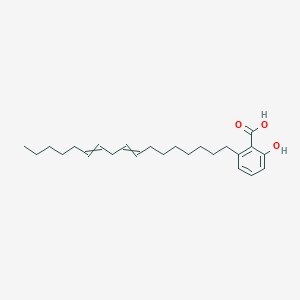
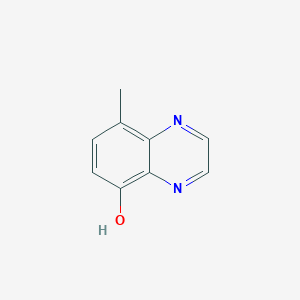
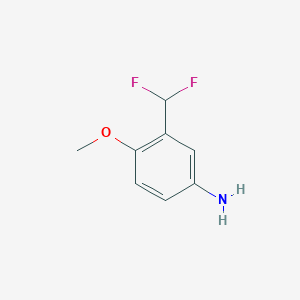

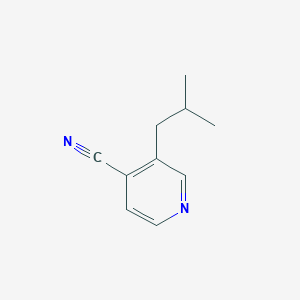
![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
